molecular formula C20H14F3NO B5194586 4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No. B5194586
M. Wt: 341.3 g/mol
InChI Key: XVFLUZIYTMVHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound that belongs to the class of quinolines. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is complex and depends on the specific target molecule it interacts with. In general, it can bind to the active site of enzymes and inhibit their catalytic activity. It can also bind to specific receptors and induce conformational changes that affect downstream signaling events. The interaction of 4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one with target molecules is highly specific and can be modulated by structural modifications of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one depend on the specific target molecule it interacts with. In general, it can modulate cellular signaling pathways and affect cellular processes such as proliferation, differentiation, and apoptosis. It can also affect the activity of enzymes involved in metabolic pathways and signaling cascades. The physiological effects of 4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one have not been extensively studied, but it has been shown to exhibit low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments include its high potency and specificity, its ability to selectively bind to target molecules, and its potential for use in molecular imaging and biosensing. However, its limitations include its relatively complex synthesis method, its potential for off-target effects, and its limited availability compared to other commonly used research tools.

Future Directions

There are several future directions for research on 4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One direction is to further optimize the synthesis method to reduce the use of hazardous reagents and improve the yield and purity of the product. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, its use in biosensing and molecular imaging applications can be further developed to enable more precise and sensitive detection of biological processes in vivo. Finally, the development of novel derivatives of 4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one with improved properties and selectivity can open up new avenues for research and drug discovery.

Synthesis Methods

The synthesis of 4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves the reaction of 3-(trifluoromethyl)aniline with 2,3-dihydrobenzo[h]quinolin-4(1H)-one in the presence of a catalyst. The reaction yields the desired product with high purity and yield. The synthesis method has been optimized to reduce the use of hazardous reagents and minimize waste production.

Scientific Research Applications

4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been used in various scientific research applications, including drug discovery, molecular imaging, and biosensing. It has been shown to exhibit potent inhibitory activity against a range of enzymes, such as kinases, phosphodiesterases, and proteases. It can also selectively bind to specific receptors and transporters in cells, making it a valuable tool for studying cellular signaling pathways and protein-protein interactions. In addition, 4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be conjugated with fluorescent dyes or nanoparticles to enable imaging of biological processes in live cells and tissues.

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO/c21-20(22,23)14-6-3-5-13(10-14)17-11-18(25)24-19-15-7-2-1-4-12(15)8-9-16(17)19/h1-10,17H,11H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFLUZIYTMVHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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